molecular formula C21H14FN3O5S B14956734 4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14956734
M. Wt: 439.4 g/mol
InChI Key: OJRAWCNCVSXQCX-VLGSPTGOSA-N
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Description

The compound 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule featuring multiple functional groups, including a fluoro-substituted benzoyl group, a hydroxy group, a nitrophenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under basic conditions.

    Introduction of the Pyrrol-2-one Core: This step may involve the cyclization of an appropriate precursor, such as a β-keto ester, in the presence of a suitable catalyst.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the thiazole and nitrophenyl groups suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural complexity and functional diversity make it a promising scaffold for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For instance, if used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-chlorophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, may confer unique reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H14FN3O5S

Molecular Weight

439.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H14FN3O5S/c1-11-2-3-13(10-15(11)22)18(26)16-17(12-4-6-14(7-5-12)25(29)30)24(20(28)19(16)27)21-23-8-9-31-21/h2-10,17,26H,1H3/b18-16-

InChI Key

OJRAWCNCVSXQCX-VLGSPTGOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])O)F

Origin of Product

United States

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